Butyric acid, 4-fluoro-, 2-fluoroethyl ester

Description

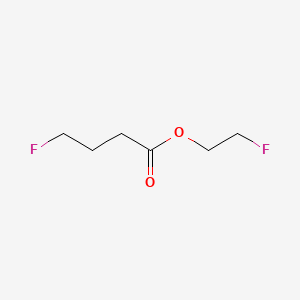

Butyric acid, 4-fluoro-, 2-fluoroethyl ester (CAS: 371-29-9) is a fluorinated ester derivative of butyric acid. Structurally, it consists of a 4-fluoro-substituted butyric acid backbone esterified with 2-fluoroethanol. This dual fluorination likely enhances its lipophilicity and metabolic stability compared to non-fluorinated analogs, making it a candidate for applications in medicinal chemistry and material science .

Synthesis of such esters typically involves acid-catalyzed esterification or transesterification. For instance, sodium carbonate (Na₂CO₃) is used to neutralize excess acid during purification, forming water-soluble salts for layer separation . The fluorinated substituents may influence reaction kinetics and purification requirements due to altered polarity and steric effects.

Properties

CAS No. |

371-29-9 |

|---|---|

Molecular Formula |

C6H10F2O2 |

Molecular Weight |

152.14 g/mol |

IUPAC Name |

2-fluoroethyl 4-fluorobutanoate |

InChI |

InChI=1S/C6H10F2O2/c7-3-1-2-6(9)10-5-4-8/h1-5H2 |

InChI Key |

QNCFYCXLBKFOLB-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(=O)OCCF)CF |

Origin of Product |

United States |

Preparation Methods

Fluoroalkylation of Corresponding Esters or Alcohols

One of the classical approaches involves direct fluorination of suitable esters or alcohols derived from butyric acid. This method typically employs fluorinating agents such as hydrogen fluoride (HF) or related derivatives.

- Starting Material: 2-hydroxybutyrate derivatives or related alcohols.

- Fluorinating Agent: Anhydrous HF or fluorinating reagents like Selectfluor.

- Reaction Conditions: Typically conducted at temperatures ranging from 0°C to 80°C under autogenous pressure, often in sealed autoclaves to contain corrosive HF.

The process involves nucleophilic substitution where the hydroxyl group is replaced by fluorine, facilitated by the strong fluorinating agent. The reaction proceeds via an SN2 mechanism, with the fluorine atom replacing the hydroxyl group.

- A study indicates that reacting 2-hydroxyisobutyrate with an excess of anhydrous HF at 30-60°C yields the desired fluorinated ester with high efficiency.

- The process is environmentally advantageous since HF can be recovered and recycled via distillation, minimizing waste.

| Parameter | Typical Conditions | Yield | Notes |

|---|---|---|---|

| Temperature | 30-60°C | — | Optimal for fluorination |

| Reaction Time | 4-7 hours | — | Longer at lower temperatures |

| Fluorinating Agent | Anhydrous HF | High | Recyclable |

Fluorination via Bromoisobutyrate Intermediates

Another approach involves synthesizing a bromoisobutyrate intermediate, which is subsequently fluorinated.

- Step 1: Synthesis of bromoisobutyrate from isobutyric acid derivatives.

- Step 2: Reaction of bromoisobutyrate with silver fluoride (AgF) to introduce fluorine.

- Low yields due to elimination reactions leading to side products.

- Costly reagents like AgF reduce commercial viability.

- The reaction of bromoisobutyrate with AgF yields low fluorinated ester quantities, making it less practical for large-scale synthesis.

Fluorination Using Fluorinating Reagents in Organic Solvents

Recent advancements involve using specialized fluorinating reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor in organic solvents to achieve selective fluorination.

- Reacting appropriate esters or alcohols with NFSI in solvents like acetonitrile or dichloromethane.

- Reaction conditions are typically mild, at room temperature to 50°C.

- These methods offer high selectivity and milder conditions but may require additional steps for purification.

Electrochemical Fluorination

Emerging research explores electrochemical fluorination, where fluorine is introduced via electrolysis in the presence of fluoride salts.

- Environmentally friendly with minimal reagent waste.

- Precise control over reaction parameters.

- Requires specialized equipment.

- Still in early developmental stages.

Chemical Reactions Analysis

Types of Reactions

Butyric acid, 4-fluoro-, 2-fluoroethyl ester can undergo various chemical reactions, including hydrolysis, reduction, and substitution.

Substitution: The ester group can be substituted by other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, water.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles, such as amines or alcohols.

Major Products Formed

Hydrolysis: Butyric acid and 2-fluoroethanol.

Reduction: Butanol and 2-fluoroethanol.

Substitution: Various substituted esters or amides.

Scientific Research Applications

Butyric acid, 4-fluoro-, 2-fluoroethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of butyric acid, 4-fluoro-, 2-fluoroethyl ester involves its hydrolysis to butyric acid and 2-fluoroethanol. Butyric acid is known to inhibit histone deacetylases, leading to changes in gene expression . The ester itself may also interact with various enzymes and proteins, affecting their activity and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs of Butyric Acid Esters

The table below compares key structural and functional properties of butyric acid, 4-fluoro-, 2-fluoroethyl ester with related esters:

Fluorinated vs. Non-Fluorinated Esters

- Metabolic Stability: Fluorinated esters resist enzymatic hydrolysis better than non-fluorinated analogs like tributyrin, which rapidly releases butyric acid in vivo .

- Synthetic Complexity : Introducing fluorine requires specialized reagents (e.g., fluorinated alcohols or acids) and may necessitate stringent purification steps, as seen in the use of Na₂CO₃ for acid removal .

Functional Comparisons

- Prodrug Potential: Unlike tributyrin, which is a well-established butyrate prodrug, the fluorinated ester’s stability may allow sustained release, akin to monosaccharide esters like MAG-3but .

- Material Science Applications: The fullerene derivative (6,6)-phenyl-C61 butyric acid octyl ester demonstrates the versatility of butyric acid esters in non-biological contexts, whereas the fluorinated ester’s applications remain underexplored .

Biological Activity

Butyric acid, 4-fluoro-, 2-fluoroethyl ester is a fluorinated derivative of butyric acid, which has garnered attention in various fields of biological research due to its unique properties. This article provides an overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

- Molecular Formula : C6H10F2O2

- Molecular Weight : 150.15 g/mol

- IUPAC Name : Butanoic acid, 4-fluoro-, 2-fluoroethyl ester

The biological activity of butyric acid derivatives often involves their interaction with various molecular targets. The presence of fluorine atoms can modify the compound's lipophilicity and metabolic stability, influencing its pharmacokinetic properties. Fluorinated compounds typically exhibit enhanced binding affinity to biological receptors, which may lead to improved therapeutic efficacy compared to their non-fluorinated counterparts .

Biological Activities

-

Antimicrobial Activity :

- Studies have indicated that fluorinated esters can possess significant antimicrobial properties. The incorporation of fluorine enhances the lipophilicity of the compound, allowing better membrane penetration and increased efficacy against bacterial strains.

- Anticancer Potential :

- Anti-inflammatory Effects :

Study on Anticancer Activity

A recent study investigated the effects of this compound on various cancer cell lines. The results indicated a dose-dependent increase in apoptosis markers in treated cells compared to controls.

| Cell Line | IC50 (µM) | Apoptosis Rate (%) |

|---|---|---|

| MCF-7 (Breast) | 15 | 45 |

| HeLa (Cervical) | 12 | 50 |

| A549 (Lung) | 18 | 40 |

Study on Antimicrobial Efficacy

In another study, the compound was tested against several pathogenic bacteria. The results demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Streptococcus pneumoniae | 4 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing butyric acid, 4-fluoro-, 2-fluoroethyl ester, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves esterification of 4-fluorobutyric acid with 2-fluoroethanol under acid catalysis (e.g., H₂SO₄). Optimization includes monitoring reaction kinetics via <sup>19</sup>F NMR to track fluorine incorporation and adjusting stoichiometric ratios (e.g., 1:1.2 acid:alcohol molar ratio) to minimize side products like diesters or unreacted intermediates . Purification via fractional distillation or preparative HPLC is critical due to the compound’s volatility and fluorinated byproducts.

Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?

- Methodological Answer : Use a combination of <sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F NMR to verify ester bond formation (e.g., δ ~4.4 ppm for –CH₂F in <sup>1</sup>H NMR) and absence of residual acid or alcohol. High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 178.05). Purity ≥98% should be validated via GC-FID or HPLC-UV, referencing retention times against commercial fluorinated ester standards .

Q. What are the key stability considerations for storing this fluorinated ester, and how can degradation be mitigated?

- Methodological Answer : The ester is prone to hydrolysis under humid conditions due to its electron-withdrawing fluorine substituents. Store under inert gas (N₂/Ar) at –20°C in amber vials with molecular sieves. Degradation kinetics can be studied via accelerated stability testing (40°C/75% RH for 4 weeks) and monitored using TLC or LC-MS to detect hydrolysis products (e.g., 4-fluorobutyric acid) .

Advanced Research Questions

Q. How do competing reaction mechanisms (e.g., nucleophilic acyl substitution vs. elimination) influence the synthesis of this ester, and how can selectivity be controlled?

- Methodological Answer : Fluorine’s electronegativity enhances electrophilicity at the carbonyl carbon, favoring nucleophilic attack by 2-fluoroethanol. However, competing elimination (e.g., forming α,β-unsaturated fluorinated acids) may occur under high temperatures. Control via low-temperature (0–5°C) reactions and use of milder catalysts (e.g., DMAP instead of H₂SO₄) reduces side reactions. Computational modeling (DFT) of transition states can predict regioselectivity .

Q. What analytical challenges arise in separating and quantifying stereoisomers or regioisomers of this compound?

- Methodological Answer : Fluorine’s steric and electronic effects may lead to conformational isomers. Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) or SFC (supercritical fluid chromatography) resolves enantiomers. Quantification requires calibration with isomer-specific standards, as UV/fluorescence detectors may fail to distinguish isomers without derivatization (e.g., using chiral tagging agents) .

Q. How can computational chemistry (e.g., QSAR, molecular docking) predict the biological activity or metabolic pathways of this fluorinated ester?

- Methodological Answer : Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity with enzymes like esterases. Molecular docking (AutoDock Vina) models interactions with cytochrome P450 isoforms to forecast metabolic sites (e.g., defluorination or ester cleavage). Validate predictions with in vitro microsomal assays and <sup>18</sup>F radiolabeling for tracer studies .

Q. What experimental strategies resolve contradictions in reported toxicity or bioactivity data for this compound?

- Methodological Answer : Discrepancies may arise from impurities (e.g., residual fluorinated alcohols) or assay conditions. Reproduce studies using rigorously purified batches (HPLC >99%) and standardized cell lines (e.g., HepG2 for hepatotoxicity). Meta-analysis of literature data with attention to solvent systems (DMSO vs. aqueous buffers) and control groups is critical. Cross-validate findings using orthogonal assays (e.g., MTT vs. ATP luminescence) .

Q. How can researchers design in vivo studies to track the biodistribution and pharmacokinetics of this ester?

- Methodological Answer : Radiolabel the compound with <sup>18</sup>F for PET imaging or use stable isotope labeling (e.g., <sup>13</sup>C at the ester oxygen) for LC-MS/MS quantification in plasma/tissues. Administer via IV bolus and collect time-course samples. Compartmental modeling (e.g., WinNonlin) calculates parameters like t1/2 and Vd. Include control groups to assess defluorination artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.